米罗加巴林
描述
米罗加巴林是一种由第一三共开发的加巴喷丁类药物。 它主要用于治疗神经性疼痛,包括糖尿病性周围神经病变疼痛和带状疱疹后神经痛 . 米罗加巴林与电压门控钙通道的α2δ亚基结合,其效力明显高于普瑞巴林 .
科学研究应用
米罗加巴林有几种科学研究应用,包括:
作用机制
米罗加巴林通过与电压门控钙通道的α2δ亚基结合发挥作用。 这种结合抑制了神经递质的释放,从而降低了神经元兴奋性和疼痛传导 . 米罗加巴林比其他加巴喷丁类药物具有更高的效力,这是因为它从α2δ-1亚基的解离速度较慢 .
生化分析
Biochemical Properties
Mirogabalin plays a significant role in biochemical reactions by interacting with the α2δ subunits of voltage-gated calcium channels . These interactions inhibit calcium influx into neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This inhibition is crucial for its analgesic properties, as it helps in modulating pain signals.
Cellular Effects
Mirogabalin influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by inhibiting calcium influx, which in turn affects neurotransmitter release . This modulation can lead to changes in gene expression and cellular metabolism, contributing to its analgesic effects . Additionally, mirogabalin has been shown to enhance the expression of antinociceptive factors like IL-10 and IL-18BP, while reducing pronociceptive substances such as substance P .
Molecular Mechanism
At the molecular level, mirogabalin exerts its effects by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels . This binding inhibits calcium influx, reducing the release of excitatory neurotransmitters . The selective binding and slower dissociation rate of mirogabalin for the α2δ-1 subunit contribute to its strong analgesic effects and lower incidence of adverse effects compared to other gabapentinoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mirogabalin have been observed to change over time. Studies have shown that mirogabalin is rapidly absorbed and eliminated, with a half-life of approximately 2.57 to 3.08 hours . Long-term studies indicate that mirogabalin maintains its analgesic effects without significant accumulation in the body . Additionally, mirogabalin has been shown to be stable and effective over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of mirogabalin vary with different dosages in animal models. Studies have demonstrated that higher doses of mirogabalin (15, 20, and 30 mg/day) result in significant reductions in pain scores compared to lower doses . Higher doses are also associated with an increased incidence of adverse effects such as dizziness and somnolence . These findings suggest a dose-dependent relationship between mirogabalin’s efficacy and its side effects.
Metabolic Pathways
Mirogabalin is primarily metabolized through glucuronidation at the amine and carboxylic acid moieties . The main metabolites include mirogabalin N-glucuronide and a lactam form of mirogabalin . These metabolites are excreted primarily through urine, indicating renal secretion as a key pathway for mirogabalin clearance .
Transport and Distribution
Mirogabalin is rapidly absorbed and distributed within the body, with a mean apparent volume of distribution of 64-88 liters . It is 23-26% bound to human plasma proteins, which facilitates its transport within the bloodstream . The majority of mirogabalin is excreted unchanged in the urine, highlighting its efficient renal clearance .
Subcellular Localization
Mirogabalin’s subcellular localization is primarily within neurons, where it binds to the α2δ subunits of voltage-gated calcium channels . This binding occurs predominantly in areas of the nervous system involved in pain transmission and processing . The specific targeting of these subunits is crucial for mirogabalin’s analgesic effects, as it modulates calcium influx and neurotransmitter release at the subcellular level .
准备方法
合成路线和反应条件
一种制备外消旋米罗加巴林的新方法是用3-乙基双环[3.2.0]庚-3-烯-6-酮作为起始原料。该化合物与氰基乙酸酯和氨水反应生成铵盐,然后用硫酸加热生成二乙酸酯化合物。二乙酸酯化合物与尿素反应生成酰亚胺化合物,经霍夫曼降解生成外消旋米罗加巴林盐酸盐。 然后将该化合物通过拆分剂得到米罗加巴林 .
工业生产方法
米罗加巴林的工业生产采用类似的合成路线,但优化了反应条件,以确保高产率和高纯度。 该工艺避免使用剧毒试剂,适用于大规模生产 .
化学反应分析
反应类型
米罗加巴林经历了几种类型的化学反应,包括:
氧化: 米罗加巴林可以在胺和羧酸部分被氧化。
还原: 还原反应可用于修饰米罗加巴林的双环结构。
取代: 取代反应可以在乙基或双环体系上发生。
常用试剂和条件
米罗加巴林反应中常用的试剂包括硫酸、尿素和氰基乙酸酯。 反应条件通常包括加热和使用水和有机溶剂等溶剂 .
主要产物
相似化合物的比较
类似化合物
米罗加巴林的独特性
米罗加巴林的独特性在于它对电压门控钙通道的α2δ-1亚基具有更高的结合亲和力和更慢的解离速度。 与加巴喷丁和普瑞巴林相比,这带来了更强的镇痛效果和更低的不良反应发生率 .
属性
IUPAC Name |
2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQORVNHOIASH-CKYFFXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032301 | |
Record name | Mirogabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138245-13-2 | |
Record name | Mirogabalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirogabalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirogabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIROGABALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary mechanism of action of Mirogabalin?
A1: Mirogabalin exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS). [, , , , , ] This binding reduces calcium influx at nerve terminals, subsequently decreasing the release of several neurotransmitters involved in pain transmission. []
Q2: Does Mirogabalin exhibit selectivity for specific α2δ subunits?
A2: While Mirogabalin binds potently to both α2δ-1 and α2δ-2 subunits, it demonstrates a slower dissociation rate from α2δ-1 compared to α2δ-2. [, , ] This preferential binding to α2δ-1 is thought to contribute to its enhanced analgesic effects and potentially a wider safety margin compared to other gabapentinoids. [, ] Studies in mutant mice further support the role of α2δ-1 in mediating the analgesic effects of Mirogabalin. []
Q3: What is the molecular formula and weight of Mirogabalin?
A3: The molecular formula of Mirogabalin is C17H25NO2, and its molecular weight is 275.39 g/mol. [, ]
Q4: How is Mirogabalin absorbed and eliminated from the body?
A4: Mirogabalin is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 1 hour. [, ] It is primarily eliminated unchanged through urinary excretion, with 61-72% of the administered dose recovered in urine. [, ]
Q5: Does food intake affect the bioavailability of Mirogabalin?
A5: Bioavailability of a single 15 mg dose of Mirogabalin was comparable under fasting and fed (high-fat meal) conditions, suggesting it can be taken without food restrictions. []
Q6: What are the primary metabolic pathways of Mirogabalin?
A6: Mirogabalin undergoes limited metabolism. The primary metabolic pathway involves glucuronidation at the amine and carboxylic acid moieties. [, ] Minor metabolites detected in plasma, urine, and feces include A204-4455 (lactam form), Mirogabalin N-glucuronide, and O-glucuronide of oxidized A204-4455. [, ]
Q7: Does renal impairment affect Mirogabalin exposure?
A7: Yes, renal impairment significantly affects Mirogabalin exposure. As renal function declines, total clearance of Mirogabalin decreases, leading to increased plasma concentrations. [, ] Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid potential toxicity. [, ]
Q8: Which transporters are involved in the renal secretion of Mirogabalin?
A8: Mirogabalin utilizes several transporters for renal secretion, including organic anion transporters (OAT1 and OAT3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATE1 and/or MATE2-K). [, ] Cimetidine, an inhibitor of these transporters, has been shown to decrease the renal clearance of Mirogabalin in humans. []
Q9: What types of pain has Mirogabalin been investigated for in preclinical and clinical studies?
A9: Mirogabalin has demonstrated efficacy in preclinical models of both peripheral and central neuropathic pain, including models of diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury. [, , , , , , , ] Clinical trials have primarily focused on its use in diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ]
Q10: How does the efficacy of Mirogabalin compare to other gabapentinoids, such as Pregabalin?
A10: In preclinical models, Mirogabalin displayed more potent and longer-lasting analgesic effects compared to Pregabalin. [] Additionally, it exhibited a wider safety margin for CNS-related side effects. [] While clinical trials have shown Mirogabalin to be effective in treating neuropathic pain, direct head-to-head comparisons with Pregabalin have yielded mixed results. [, , ]
Q11: What is the clinical evidence supporting the use of Mirogabalin in patients with neuropathic pain?
A11: Several Phase III clinical trials have demonstrated the efficacy and safety of Mirogabalin in treating neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ] These trials have shown significant reductions in pain scores and improvements in sleep quality compared to placebo. [, , , ]
Q12: Are there any emerging therapeutic applications for Mirogabalin beyond neuropathic pain?
A12: While primarily studied for neuropathic pain, research suggests potential benefits of Mirogabalin in other conditions. Preclinical studies indicate it may alleviate hyperalgesia and chronic ocular pain in dry eye disease models. [] Additionally, there are preliminary findings suggesting potential benefits in treating chemotherapy-induced peripheral neuropathy. [, ]
Q13: What is known about the abuse potential of Mirogabalin?
A13: Studies in recreational polydrug users indicate that Mirogabalin, at therapeutic doses, has a lower potential for abuse compared to diazepam and pregabalin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。